molecular formula C9H9F4NO B1416050 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine CAS No. 2229397-91-3

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Cat. No.: B1416050
CAS No.: 2229397-91-3
M. Wt: 223.17 g/mol
InChI Key: CRQQNPNIUXKKDP-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluoro-2-trifluoromethylphenol as the starting material.

  • Reaction with Ethylamine: The phenol group is reacted with ethylamine under specific conditions, such as elevated temperature and pressure, to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the compound.

  • Substitution: Substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions can yield amines or alcohols.

  • Substitution Products:

Scientific Research Applications

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine has several scientific research applications:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be employed in biological studies to understand the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The fluorine and trifluoromethyl groups enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is unique due to its specific structural features. Similar compounds include:

  • 4-Fluoro-2-(trifluoromethyl)phenol: This compound lacks the ethylamine group.

  • 2-(4-Fluoro-2-trifluoromethylphenoxy)ethanol: This compound has an ethanol group instead of ethylamine.

These compounds differ in their functional groups, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQQNPNIUXKKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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